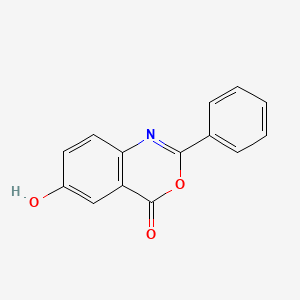![molecular formula C17H17BrN2O4S B3499331 N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3499331.png)
N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in the early 2000s, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells in blood vessels and other tissues, resulting in increased blood flow and decreased blood pressure.
Biochemical and Physiological Effects:
The activation of sGC by N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272 leads to a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. These effects are thought to be responsible for the therapeutic benefits observed in various conditions.
Advantages and Limitations for Lab Experiments
N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272 has several advantages for use in laboratory experiments, including its high potency and selectivity for sGC, as well as its stability and solubility in water. However, it also has some limitations, such as its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272, including:
1. Further investigation of its therapeutic potential in various diseases, such as stroke and cancer.
2. Development of more potent and selective sGC activators based on the structure of N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272.
3. Exploration of the potential use of N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272 in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the mechanisms underlying the anti-inflammatory effects of N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272, and their potential applications in the treatment of inflammatory diseases.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272.
In conclusion, N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272 is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and to develop new and improved sGC activators based on its structure.
Scientific Research Applications
N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide 41-2272 has been studied extensively in the context of cardiovascular diseases, particularly in the treatment of pulmonary hypertension. It has also been investigated for its potential therapeutic applications in other conditions, such as erectile dysfunction, stroke, and cancer.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-12(21)13-3-7-15(8-4-13)19-17(22)11-20(2)25(23,24)16-9-5-14(18)6-10-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKYNNZBFOQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3499251.png)
![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3499256.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3499257.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl (4-oxo-3(4H)-quinazolinyl)acetate](/img/structure/B3499260.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3499263.png)
![N-(2-chloro-4,6-dimethylpyridin-3-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B3499264.png)
![4-tert-butyl-N-(4-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3499271.png)
![3-[1-[(2,4-dichlorobenzoyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3499274.png)
![methyl 2-{[(4-bromo-2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3499282.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B3499296.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3499339.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3499344.png)
